Cas no 2172621-38-2 (2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid)

2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid
- EN300-1529632
- 2172621-38-2
- 2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid
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- インチ: 1S/C27H30N2O6/c1-18(25(32)29-27(16-24(30)31)11-14-34-15-12-27)10-13-28-26(33)35-17-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-10,23H,11-17H2,1H3,(H,28,33)(H,29,32)(H,30,31)/b18-10+
- InChIKey: ICDUJQYJAVGYOU-VCHYOVAHSA-N
- ほほえんだ: O1CCC(CC(=O)O)(CC1)NC(/C(/C)=C/CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 478.21038668g/mol
- どういたいしつりょう: 478.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 784
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 114Ų
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1529632-2.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1529632-10000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1529632-0.5g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1529632-500mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1529632-50mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 50mg |
$2829.0 | 2023-09-26 | ||
Enamine | EN300-1529632-0.25g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1529632-1000mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1529632-100mg |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1529632-0.05g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1529632-1.0g |
2-{4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbut-2-enamido]oxan-4-yl}acetic acid |
2172621-38-2 | 1g |
$3368.0 | 2023-06-05 |
2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid 関連文献
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acidに関する追加情報
Compound CAS No. 2172621-38-2: 2-{4-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic Acid
The compound with CAS No. 2172621-38-2, named 2-{4-[({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamidooxan-4-yl}acetic acid, is a highly specialized organic molecule with significant applications in the fields of organic synthesis, drug discovery, and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a methylbutenamide moiety, and an oxazolidinone ring. These structural features make it a versatile building block for various chemical transformations and functionalizations.
The Fmoc group is a well-known protecting group in peptide synthesis, often used to protect amino groups during solid-phase synthesis. In this compound, the Fmoc group is attached to an oxazolidinone ring, which serves as a platform for further chemical modifications. The presence of the methylbutenamide group introduces additional functionality, making this compound suitable for applications in medicinal chemistry and biotechnology.
Recent studies have highlighted the importance of such compounds in the development of novel therapeutics. For instance, researchers have explored the use of Fmoc-containing molecules in the design of prodrugs and targeted drug delivery systems. The oxazolidinone ring in this compound has been shown to enhance the stability and bioavailability of drugs when incorporated into peptide-based therapeutics.
In terms of synthesis, this compound can be prepared via a multi-step process involving molecular coupling reactions, Palladium-catalyzed cross-couplings, and protecting group strategies. The use of Fmoc as a protecting group allows for precise control over the reactivity of amino groups during the synthesis process. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such complex molecules.
The applications of this compound extend beyond traditional organic synthesis. For example, it has been utilized in the development of bioconjugates, where its structural versatility allows for the integration of multiple functional groups into a single molecule. Additionally, its compatibility with various analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), makes it an invaluable tool for structural elucidation and quality control in pharmaceutical research.
In conclusion, the compound with CAS No. 2172621-38-2 represents a cutting-edge advancement in organic chemistry. Its unique structure, combining Fmoc protection with oxazolidinone functionality, positions it as a key player in modern drug discovery and materials science. As research continues to uncover new applications for such compounds, their role in shaping the future of chemistry will undoubtedly grow.
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